molecular formula C10H13NO2 B565103 5-ACETOXYMETHYL-2,3-DIMETHYLPYRIDINE CAS No. 1159976-99-4

5-ACETOXYMETHYL-2,3-DIMETHYLPYRIDINE

Cat. No.: B565103
CAS No.: 1159976-99-4
M. Wt: 179.219
InChI Key: LJRBQLHEYBRTGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine typically involves the acetylation of 2,3-dimethylpyridine-5-methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2,3-dimethylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetoxymethyl-2,3-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2,3-dimethylpyridine is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but facilitates the formation of active metabolites, such as those of Omeprazole. These metabolites act on proton pumps in the stomach lining to reduce acid production .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-3-pyridinemethanol 3-Acetate: Similar in structure but with different functional groups.

    5-Acetoxymethyl-2,3-dimethylpyridine N-oxide: An oxidized form of the compound.

    2,3-Dimethylpyridine-5-methanol: The precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific acetoxy functional group, which makes it a valuable intermediate in the synthesis of Omeprazole metabolites. Its structure allows for various chemical modifications, making it versatile in research and industrial applications.

Properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-10(5-11-8(7)2)6-13-9(3)12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRBQLHEYBRTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675511
Record name (5,6-Dimethylpyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-99-4
Record name (5,6-Dimethylpyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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